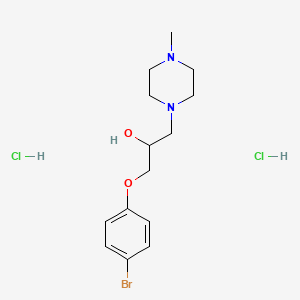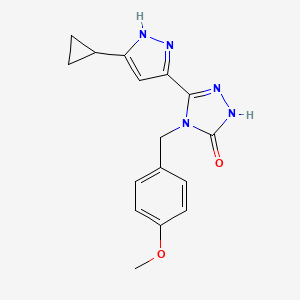![molecular formula C24H26BrN3O2 B4023769 1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4023769.png)
1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Description
The interest in developing new compounds with unique structural motifs, such as "1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione", stems from their potential applications in various fields of chemistry and biology. These compounds, featuring bromophenyl, tetrahydronaphthalenyl, piperazinyl, and pyrrolidinedione moieties, are explored for their unique chemical and physical properties, which can be leveraged in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of structurally related compounds often involves multistep reactions, including nucleophilic aromatic substitution, cyclization, and functional group transformations. For example, the synthesis of methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate demonstrates the complexity of achieving specific cyclic structures, where various conformations such as half-chair and envelope are observed (Nirmala et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals diverse conformational behaviors and intermolecular interactions, including hydrogen bonding and π-π interactions, which significantly influence the compound's physical and chemical properties. The orientation of substituent groups and the overall molecular geometry play a crucial role in the compound's reactivity and interaction with biological targets (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include electrophilic substitution, cycloaddition, and rearrangement reactions, leading to the formation of diverse heterocyclic structures. These reactions are influenced by the presence of electron-donating or withdrawing groups, and the nature of the solvent and catalyst used. The chemical reactivity is also a function of the molecular structure, where specific configurations can enable or inhibit certain reactions (Mamedov et al., 2019).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular geometry and intermolecular forces. Studies on structurally related compounds often focus on crystallography to understand the arrangement of molecules in the solid state and how this affects the compound's stability, solubility, and reactivity (S. Nirmala et al., 2009).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for their application in synthetic chemistry and drug design. The presence of functional groups such as bromophenyl, piperazinyl, and pyrrolidinedione significantly impacts the compound's reactivity patterns and its interactions with biological systems (Jones et al., 1979).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O2/c25-19-6-9-20(10-7-19)28-23(29)16-22(24(28)30)27-13-11-26(12-14-27)21-8-5-17-3-1-2-4-18(17)15-21/h1-4,6-7,9-10,21-22H,5,8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFJBXUNUJPVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)
![methyl [4-({4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4023689.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}ethyl phenylcarbamate](/img/structure/B4023702.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide](/img/structure/B4023711.png)


![N-cyclohexyl-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023721.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B4023729.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4023737.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4023747.png)
![1-ethyl-4,7-bis(methylsulfonyl)octahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B4023749.png)
![phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone](/img/structure/B4023761.png)
![3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate](/img/structure/B4023777.png)